Arachidonoyl-N,N-dimethyl amide
Overview
Description
Arachidonoyl-N,N-dimethyl amide, also known as (5Z,8Z,11Z,14Z)-N,N-dimethyl-5,8,11,14-icosatetraenamide, is a synthetic analog of anandamide. Anandamide is an endogenous cannabinoid that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. This compound exhibits weak or no binding to the human central cannabinoid (CB1) receptor .
Mechanism of Action
Target of Action
Arachidonoyl-N,N-dimethyl amide is an analog of anandamide, an endogenous cannabinoid . It exhibits weak or no binding to the human central cannabinoid (CB1) receptor . The CB1 receptor is primarily found in the brain and nervous system, as well as in peripheral organs and tissues .
Mode of Action
This compound interacts with its target, the CB1 receptor, but with weak or no binding . It has been found to inhibit rat glial gap junction cell-cell communication 100% at a concentration of 50 μM .
Biochemical Pathways
The biological actions of anandamide, to which this compound is an analog, are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase . This suggests that this compound may also be involved in similar biochemical pathways.
Result of Action
The primary known effect of this compound is its ability to inhibit rat glial gap junction cell-cell communication . This suggests that it may have a role in modulating intercellular communication in the nervous system.
Biochemical Analysis
Biochemical Properties
Arachidonoyl-N,N-dimethyl amide exhibits weak or no binding to the human central cannabinoid (CB1) receptor . The biological actions of anandamide, to which this compound is an analog, are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .
Cellular Effects
This compound has been shown to inhibit rat glial gap junction cell-cell communication 100% at a concentration of 50 μM . This suggests that it may have significant effects on cellular communication and signaling.
Molecular Mechanism
It is known that it exhibits weak or no binding to the human central cannabinoid (CB1) receptor . This suggests that its effects may not be mediated through the traditional endocannabinoid signaling pathways.
Metabolic Pathways
This compound is part of the fatty acid amide family, which is divided into different classes based on the conjugate amine
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonoyl-N,N-dimethyl amide can be synthesized through the amidation of arachidonic acid with N,N-dimethylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds in the arachidonoyl chain.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Products include epoxides or diols depending on the extent of oxidation.
Reduction: The major product is the fully saturated amide.
Substitution: The products vary based on the nucleophile used, resulting in different substituted amides.
Scientific Research Applications
Arachidonoyl-N,N-dimethyl amide has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of amides and their reactions.
Biology: It is used to investigate the role of endocannabinoids in cellular communication and signal transduction.
Medicine: Research focuses on its potential therapeutic effects, particularly in modulating pain and inflammation.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Comparison with Similar Compounds
Anandamide (AEA): Arachidonoyl-N,N-dimethyl amide is an analog of anandamide but exhibits weaker binding to the CB1 receptor.
Arachidonoyl-N-methyl amide: Another analog with similar properties but different binding affinities.
Arachidonoyl ethanolamide: A naturally occurring endocannabinoid with higher affinity for CB1 and CB2 receptors.
Uniqueness: this compound is unique due to its specific inhibition of gap junction communication without significant binding to cannabinoid receptors. This makes it a valuable tool for studying non-cannabinoid pathways and cellular communication mechanisms .
Biological Activity
Arachidonoyl-N,N-dimethyl amide (ADMA) is a bioactive lipid that belongs to the class of N-acyl amides, which are derived from arachidonic acid. This compound has garnered attention due to its potential therapeutic applications and its role in various physiological processes. This article explores the biological activity of ADMA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
ADMA is synthesized from arachidonic acid through the conjugation with dimethylamine. The structural formula can be represented as follows:
This compound is part of a broader category of N-acyl amino acids and neurotransmitter conjugates that exhibit diverse biological activities.
ADMA interacts with several biological pathways, primarily through its effects on cannabinoid receptors and other signaling molecules.
- Cannabinoid Receptor Modulation : ADMA has been shown to activate cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes including pain modulation, appetite regulation, and immune response. The activation of these receptors by ADMA can lead to analgesic effects similar to those observed with other cannabinoids .
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : ADMA acts as an inhibitor of FAAH, the enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, ADMA increases the levels of endogenous cannabinoids, enhancing their effects on pain relief and inflammation .
Analgesic Properties
ADMA exhibits significant analgesic properties in various animal models. For instance, studies have demonstrated that administration of ADMA leads to reduced nociceptive responses in pain models, suggesting its potential as a therapeutic agent for pain management.
- Case Study : In a study involving rat models, ADMA was administered to evaluate its effect on inflammatory pain. The results indicated a marked reduction in pain behaviors compared to control groups, highlighting its efficacy as an analgesic .
Neuroprotective Effects
ADMA has been implicated in neuroprotection due to its ability to modulate neurotransmitter release and protect against excitotoxicity.
- Mechanism : By activating TRPV1 receptors alongside cannabinoid receptors, ADMA can enhance glutamate transmission while inhibiting GABAergic transmission, which may contribute to neuroprotective effects in conditions such as neurodegeneration .
Pharmacological Applications
The pharmacological profile of ADMA suggests potential applications in various therapeutic areas:
- Pain Management : Due to its analgesic properties, ADMA could be explored as a treatment for chronic pain conditions.
- Neurodegenerative Disorders : Its neuroprotective effects may be beneficial in diseases such as Alzheimer's or Parkinson's by mitigating excitotoxic damage.
- Inflammatory Conditions : The ability to modulate inflammatory responses positions ADMA as a candidate for treating inflammatory diseases.
Research Findings
A summary of key findings regarding the biological activity of ADMA is presented in Table 1 below:
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N,N-dimethylicosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAVFLICKAOOF-GKFVBPDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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